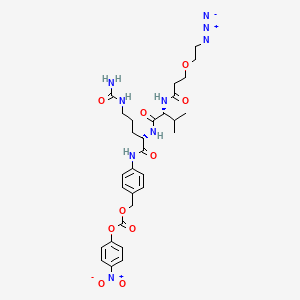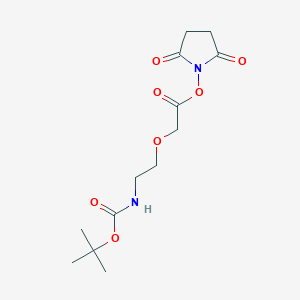
t-Boc-N-Amido-PEG4-CH2CO2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-Amido-PEG4-CH2CO2-NHS ester: is a versatile chemical compound widely used in scientific research and industrial applications. It is a PEGylated linker featuring a t-Boc-protected amine group and a terminal carboxylic acid, which can be activated to form NHS ester. This compound is known for its hydrophilic properties, which enhance solubility in aqueous media.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-CH2CO2-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the polyethylene glycol (PEG) spacer.
Protection: The amine group is protected using the t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Activation: The carboxylic acid group is activated using reagents like N-hydroxysuccinimide (NHS) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. Advanced purification techniques, such as chromatography, are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: t-Boc-N-Amido-PEG4-CH2CO2-NHS ester undergoes several types of reactions, including:
Amide Coupling: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the free amine.
Common Reagents and Conditions:
Amide Coupling: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed:
Amide Bond Formation: The primary product is a stable amide linkage between the NHS ester and the amine-bearing molecule.
Deprotection Product: The free amine group after deprotection can be used for further conjugation reactions.
Chemistry and Biology:
Conjugation Reagent: It is widely used as a conjugation reagent to link biomolecules, such as proteins and oligonucleotides.
Drug Delivery: The hydrophilic PEG spacer improves the solubility and bioavailability of drugs.
Medicine:
Protein Labeling: Used for labeling proteins in biochemical assays and diagnostic applications.
Therapeutic Conjugates: Facilitates the creation of therapeutic conjugates for targeted drug delivery.
Industry:
Biopolymer Modification: Used to modify biopolymers for various industrial applications.
Crosslinking Agent: Functions as a crosslinking agent in polymer chemistry.
Mécanisme D'action
The compound exerts its effects through the formation of stable amide bonds between the NHS ester and amine-bearing molecules. The molecular targets include primary amines on proteins, peptides, and other biomolecules. The pathways involved are primarily biochemical reactions that lead to the formation of amide bonds and subsequent biological interactions.
Comparaison Avec Des Composés Similaires
t-Boc-N-Amido-PEG2-CH2CO2-NHS ester: A shorter PEG spacer version with similar applications.
NHS-PEG4-Maleimide: Another PEGylated linker used for conjugation, but with a maleimide group instead of a carboxylic acid.
Uniqueness: t-Boc-N-Amido-PEG4-CH2CO2-NHS ester is unique due to its combination of a t-Boc-protected amine and a terminal carboxylic acid, which allows for versatile conjugation and deprotection strategies.
This compound's versatility and utility make it an essential tool in various scientific and industrial fields. Its ability to form stable amide bonds and improve solubility makes it invaluable for research and development.
Would you like to know more about any specific aspect of this compound?
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O10/c1-19(2,3)30-18(25)20-6-7-26-8-9-27-10-11-28-12-13-29-14-17(24)31-21-15(22)4-5-16(21)23/h4-14H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRBYZYPWGSMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114125.png)
![(2S)-2-[[(2R)-2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114136.png)



![(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B8114159.png)








